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molecular formula C8H8N4 B1673433 Hydralazine CAS No. 86-54-4

Hydralazine

Cat. No. B1673433
M. Wt: 160.18 g/mol
InChI Key: RPTUSVTUFVMDQK-UHFFFAOYSA-N
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Patent
US07531653B2

Procedure details

Again according to the disclosure in the '397 application, hydralazine free base 25 g (1 part by weight) was heated in 165 mL (6 to 7 parts by volume) of 15% hydrochloric acid to a temperature of 70-80° C. The solution was filtered hot to remove traces of insoluble materials that were undesired by-products of the preceding step. One hundred sixty five milliliters of ethanol (6 to 7 parts by volume) was added to the filtrate. As the resulting solution cooled to 25° (ambient temperature) and then further cooled to 3-8° C., a pale yellow precipitate of the desired product, hydralazine hydrochloride, solidified. The obtained yield is 65% (the reported yields in the '397 application were 80-90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][N:8]=[N:9][C:10]=2[NH:11][NH2:12])[CH:6]=1.[ClH:13]>>[CH:1]1[CH:2]=[CH:3][C:4]2[C:5](=[CH:7][N:8]=[N:9][C:10]=2[NH:11][NH2:12])[CH:6]=1.[ClH:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CN=NC2NN
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered hot
CUSTOM
Type
CUSTOM
Details
to remove traces of insoluble materials that
ADDITION
Type
ADDITION
Details
One hundred sixty five milliliters of ethanol (6 to 7 parts by volume) was added to the filtrate
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 3-8° C.
CUSTOM
Type
CUSTOM
Details
The obtained yield is 65% (the reported yields in the '397 application

Outcomes

Product
Name
Type
Smiles
C=1C=CC=2C(C1)=CN=NC2NN.Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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